7-(Chloromethyl)-2-methyl-1,3-benzoxazole
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Overview
Description
7-(Chloromethyl)-2-methyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by a chloromethyl group at the 7th position and a methyl group at the 2nd position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole typically involves the chloromethylation of 2-methyl-1,3-benzoxazole. One common method is the reaction of 2-methyl-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact. The reaction conditions are optimized to ensure maximum efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2-methyl-1,3-benzoxazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form benzoxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
7-(Chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of vital cellular processes, making it a potential candidate for anticancer and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
7-(Chloromethyl)-2-methylbenzoxazole: Similar in structure but lacks the oxazole ring.
2-Methyl-1,3-benzoxazole: Lacks the chloromethyl group.
7-(Chloromethyl)-1,3-benzoxazole: Lacks the methyl group at the 2nd position.
Uniqueness
7-(Chloromethyl)-2-methyl-1,3-benzoxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Biological Activity
7-(Chloromethyl)-2-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10ClN2O
- CAS Number : 1804035-43-5
This compound features a benzoxazole ring system with a chloromethyl group at the 7-position and a methyl group at the 2-position, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.
- Antitumor Properties : Preliminary studies suggest potential anticancer effects.
- Antifungal Activity : The compound has been evaluated for its ability to inhibit fungal growth.
Antimicrobial and Antifungal Activity
A study evaluating the antifungal activity of benzoxazole derivatives revealed that compounds similar to this compound demonstrated significant inhibitory effects against several phytopathogenic fungi. The results indicated that structural modifications, such as the presence of electron-withdrawing groups like chlorine, enhance antifungal efficacy.
Compound | Fungal Strain | IC50 (μg/mL) |
---|---|---|
This compound | Fusarium solani | 12.27 |
Similar Derivative A | Botrytis cinerea | 15.98 |
Similar Derivative B | Aspergillus solani | 32.78 |
These findings suggest that the introduction of specific substituents can significantly impact the antifungal potency of benzoxazole derivatives .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular targets such as enzymes or receptors involved in fungal cell wall synthesis or bacterial cell division. Molecular docking studies have indicated potential binding sites that could lead to the inhibition of vital metabolic pathways in pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis has shown that the position and nature of substituents on the benzoxazole ring are critical for enhancing biological activity. For instance:
- Chlorine Substituent : Increases lipophilicity and may enhance membrane permeability.
- Methyl Group : Can affect the steric hindrance around the active site.
Research has demonstrated that compounds with chlorine substitutions exhibit improved antifungal activity compared to their non-chlorinated counterparts .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives, including this compound. The study reported significant antimicrobial activity against multiple strains, highlighting its potential as a lead compound for further development in antifungal therapies .
Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMMIZJXQCTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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